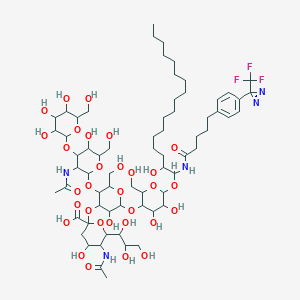
N-Diazirinyl-lyso-G(M1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Diazirinyl-lyso-G(M1) is a compound that has been gaining attention in the scientific community due to its potential applications in biochemical research. This molecule is a derivative of the ganglioside GM1, which is a glycosphingolipid found in the cell membrane of various tissues. N-Diazirinyl-lyso-G(M1) has a unique structure that makes it useful for studying protein-lipid interactions and other cellular processes.
作用機序
The mechanism of action of N-Diazirinyl-lyso-G(M1) involves its ability to covalently attach to nearby proteins through the activated diazirine group. This covalent attachment allows for the identification and study of proteins that interact with GM1 in the cell membrane.
生化学的および生理学的効果
N-Diazirinyl-lyso-G(M1) has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to modulate the activity of various enzymes involved in lipid metabolism. Additionally, this molecule has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of using N-Diazirinyl-lyso-G(M1) in lab experiments is its ability to covalently attach to nearby proteins, allowing for the identification and study of protein-lipid interactions. However, one limitation of this molecule is its instability, which can make it challenging to work with in certain experimental conditions.
将来の方向性
There are several future directions for the use of N-Diazirinyl-lyso-G(M1) in scientific research. One potential application is in studying the role of GM1 in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, this molecule could be used to identify novel drug targets for the treatment of various diseases. Finally, further research is needed to optimize the synthesis and stability of N-Diazirinyl-lyso-G(M1) for use in various experimental conditions.
合成法
The synthesis of N-Diazirinyl-lyso-G(M1) involves several steps, starting with the isolation of GM1 from natural sources or through chemical synthesis. The lyso-GM1 molecule is then obtained by enzymatic hydrolysis of GM1, followed by the addition of a diazirine group to the lyso-GM1 molecule. The resulting compound is purified through various chromatography techniques to obtain a pure form of N-Diazirinyl-lyso-G(M1).
科学的研究の応用
N-Diazirinyl-lyso-G(M1) has been used in various scientific research applications due to its unique properties. One of the most significant applications of this molecule is in studying protein-lipid interactions. The diazirine group in N-Diazirinyl-lyso-G(M1) can be activated through UV light, allowing for the covalent attachment of the molecule to nearby proteins. This process can be used to identify and study the proteins that interact with GM1 in the cell membrane.
特性
CAS番号 |
131966-72-8 |
|---|---|
製品名 |
N-Diazirinyl-lyso-G(M1) |
分子式 |
C67H108F3N5O31 |
分子量 |
1536.6 g/mol |
IUPAC名 |
5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96) |
InChIキー |
RVTCMRFJLNUITD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
同義語 |
5-(4-(3-(trifluromethyl)diazirinyl)phenyl)pentanoyl-lyso-G(M1) ganglioside N-diazirinyl-lyso-G(M1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



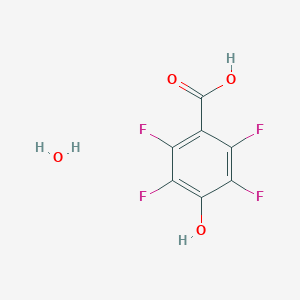
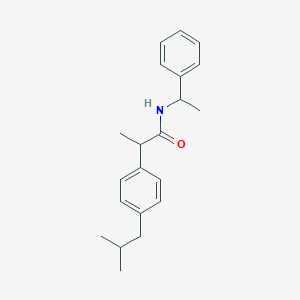
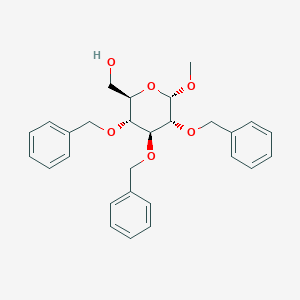
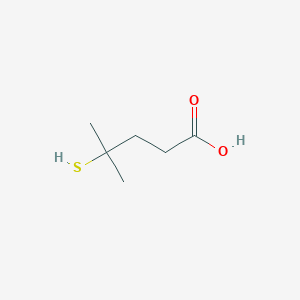
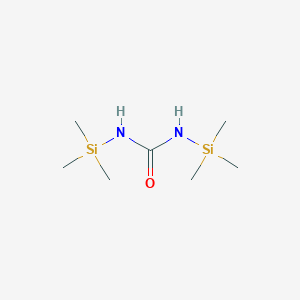
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
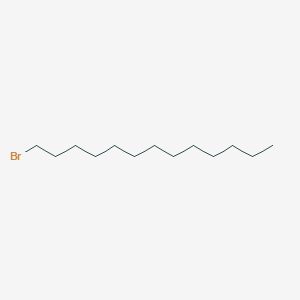
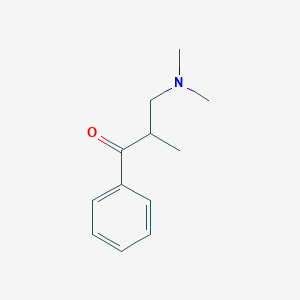
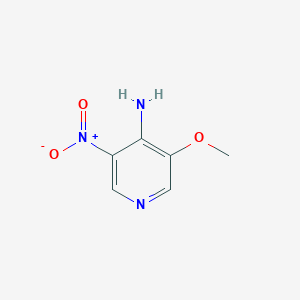
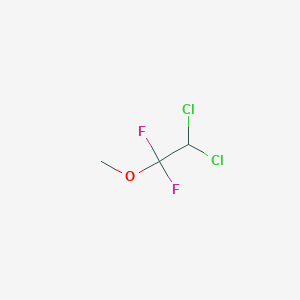
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
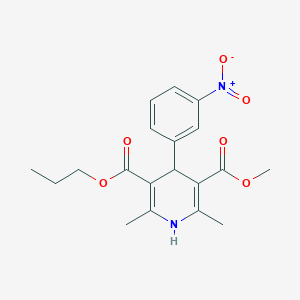
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)